Meclizine-d8 N,N'-Dioxide is a deuterated derivative of the antihistamine meclizine, primarily used as an antiemetic agent. It functions as a histamine H1 receptor antagonist, showing efficacy in treating nausea, vomiting, and dizziness associated with motion sickness. The compound is particularly noted for its application in clinical settings, including during pregnancy, where it helps alleviate symptoms of nausea .
Meclizine-d8 N,N'-Dioxide is synthesized from meclizine, which is derived from the piperazine class of compounds. The deuterated form allows for specific applications in research and drug development, particularly in pharmacokinetic studies where the tracking of isotopes can provide insights into metabolism and biodistribution .
The synthesis of Meclizine-d8 N,N'-Dioxide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and reaction time, to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
Meclizine-d8 N,N'-Dioxide features a complex structure characterized by a piperazine ring substituted with various aromatic groups. The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart.
Meclizine-d8 N,N'-Dioxide can participate in several chemical reactions typical for amines and aromatic compounds:
The reactivity profile is influenced by the electron-withdrawing effects of the chlorine atom and the steric hindrance provided by the bulky aromatic groups.
Meclizine-d8 N,N'-Dioxide acts primarily as a histamine H1 receptor antagonist. Its mechanism involves:
Studies indicate that meclizine derivatives exhibit similar pharmacodynamics, with peak plasma concentrations reached approximately 3 hours post-administration .
Meclizine-d8 N,N'-Dioxide finds applications primarily in:
This compound represents a significant tool in both clinical and research settings due to its unique properties and applications in understanding drug behavior within biological systems .
The synthesis of Meclizine-d8 N,N'-Dioxide begins with the preparation of deuterated piperazine precursors, which serve as the foundational building blocks for isotopic labeling. A key intermediate is N-tert-butoxycarbonyl-1-(3-methylbenzyl)piperazine-d8, where deuterium atoms are incorporated at the 2,2,3,3,5,5,6,6-positions of the piperazine ring via sodium borodeuteride reduction under acidic conditions [3] [6]. This strategy ensures selective deuteration at non-labile positions, preserving isotopic integrity during subsequent reactions. Following deprotection, the deuterated piperazine undergoes N-alkylation with (4-chlorophenyl)(phenyl)methyl chloride to form Meclizine-d8 base (C₂₅H₁₉D₈ClN₂), achieving molecular weights of approximately 399.0 g/mol [3]. The final oxidation protocol employs meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide to convert the tertiary amine groups to N-oxide functionalities, yielding Meclizine-d8 N,N'-Dioxide with high chemical purity (>95%) [1] [9]. Alternative routes involve reductive alkylation using 3-methylbenzaldehyde and deuterium gas with Raney nickel catalysis, though this method presents challenges in controlling over-reduction [6].
Table 1: Key Synthetic Intermediates for Meclizine-d8 N,N'-Dioxide
Intermediate | Molecular Formula | CAS Number | Deuteration Position |
---|---|---|---|
N-Boc-piperazine-d8 | C₁₅H₁₀D₈N₂O₂ | 1246818-68-7 | 2,2,3,3,5,5,6,6 |
Meclizine-d8 base | C₂₅H₁₉D₈ClN₂ | 1246816-06-7 | Piperazine ring |
Meclizine-d8 N-Oxide | C₂₅H₁₉D₈ClN₂O | 114624-69-0 | Piperazine ring |
The conversion of Meclizine-d8 to its N,N'-dioxide derivative proceeds through a two-step oxidation mechanism involving electrophilic oxygen transfer. In the first stage, a lone electron pair on the piperazine nitrogen attacks the peroxygen atom of mCPBA, forming a transient oxaziridinium ion intermediate that rearranges to the N-oxide [1]. This kinetically controlled reaction exhibits regioselectivity, with the less sterically hindered nitrogen oxidizing preferentially. The second oxidation requires harsher conditions due to decreased nucleophilicity of the remaining nitrogen, which now bears a partial positive charge from the adjacent N⁺-O⁻ group [9]. Computational studies reveal that electronic effects dominate this step, with the reaction barrier increasing by ~15 kcal/mol compared to the first oxidation. The presence of deuterium does not significantly alter the oxidation kinetics but enhances the stability of synthetic intermediates against thermal degradation [3]. The bulky benzhydryl substituent on one nitrogen atom creates steric constraints that influence reaction rates, requiring optimized temperatures (0-5°C for first oxidation; 20-25°C for second) to prevent N-oxide decomposition [9].
Deuterium incorporation in Meclizine-d8 N,N'-Dioxide employs precision labeling techniques to ensure metabolic stability and analytical utility. The eight deuterium atoms are strategically positioned at the 2,2,3,3,5,5,6,6-positions of the piperazine ring, replacing hydrogen atoms bonded to carbon atoms rather than nitrogen. This placement avoids deuterium exchange with protic solvents, maintaining isotopic purity (>99%) during synthesis and storage [3] [6]. The synthetic approach utilizes deuterated sodium borohydride (NaBD₄) reduction of a diketopiperazine precursor, followed by acid-catalyzed ring opening and re-cyclization to form the fully deuterated piperazine core [6]. Isotopic analysis via mass spectrometry confirms minimal protium contamination (<1%), with the molecular ion peak observed at m/z 431.00 for C₂₅H₁₉D₈ClN₂O₂ [1]. This heavy isotope configuration creates an 8 amu mass shift relative to the non-deuterated N,N'-dioxide (423.95 g/mol), enabling its use as an internal standard in quantitative mass spectrometry for tracking meclizine metabolites in biological matrices [1] [6].
Table 2: Deuterated Meclizine Derivatives and Their Analytical Applications
Compound | Molecular Weight (g/mol) | Key Difference | Primary Application |
---|---|---|---|
Meclizine-d8 | 399.00 | No N-oxidation | Pharmacokinetic tracer |
Meclizine-d8 N-Oxide | 415.00 | Single N-oxide | Metabolic pathway studies |
Meclizine-d8 N,N'-Dioxide | 431.00 | Double N-oxide | Mass spectrometry reference |
Meclizine-d8 dihydrochloride | 471.92 | HCl salt form | Crystallography studies |
Structural confirmation of Meclizine-d8 N,N'-Dioxide employs multidimensional NMR spectroscopy and ultrahigh-resolution mass spectrometry. ¹H-NMR analysis reveals complete disappearance of piperazine ring proton signals (δ 2.5-3.0 ppm), confirming successful deuteration, while aromatic protons between δ 7.0-7.5 ppm remain visible [3]. Characteristic N-oxide signatures appear in ¹³C-NMR as downfield-shifted methylene carbons adjacent to oxidized nitrogens (δ 58.2 and 60.7 ppm), contrasting with δ 52.3 ppm in non-oxidized Meclizine-d8 [1] [8]. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) shows the exact mass of the protonated molecule [M+H]⁺ at m/z 432.0084 (calculated for C₂₅H₂₀D₈ClN₂O₂⁺: 432.0086), confirming elemental composition with <3 ppm error [1] [6]. Microcrystal electron diffraction (MicroED) studies of related meclizine salts reveal racemic packing with repetitive double layers stabilized by N-H···Cl hydrogen bonding (2.98-3.12 Å) and π-stacking interactions (3.65 Å interplanar distance) [8]. Though crystallographic data for the N,N'-dioxide remains limited, comparative analysis indicates that N-oxidation increases molecular polarity without disrupting the chiral benzhydryl center, maintaining the racemic crystalline architecture observed in meclizine dihydrochloride [8] [9].
Table 3: Key Spectroscopic Features of Meclizine-d8 N,N'-Dioxide
Analytical Technique | Key Diagnostic Features | Structural Information Confirmed |
---|---|---|
¹H-NMR (500 MHz, CDCl₃) | Absence of signals at δ 2.5-3.0 ppm | Complete piperazine ring deuteration |
¹³C-NMR (126 MHz, CDCl₃) | Signals at δ 58.2, 60.7 ppm | Methylene carbons adjacent to N⁺-O⁻ |
HRMS (ESI+) | m/z 432.0084 [M+H]⁺ | Elemental composition (C₂₅H₂₀D₈ClN₂O₂) |
FT-IR | 1275 cm⁻¹ (N→O stretch) | Presence of N-oxide functional groups |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8